2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester
Overview
Description
“2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-58-9 . Its IUPAC name is 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .
Molecular Structure Analysis
The molecular formula of this compound is C15H21BFNO3 . The InChI code is 1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)17)13(19)18(5)6/h7-9H,1-6H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.142 . It has a density of 1.1±0.1 g/cm3, and a boiling point of 422.6±40.0 °C at 760 mmHg . The flash point is 209.4±27.3 °C .Scientific Research Applications
Fluoride Ion Sensing
Organoboron compounds, such as 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester, have been explored as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity for fluoride ions, making them valuable in the development of fluoride ion-selective sensors. Research on 4-octyloxyphenylboronic acid (OPBA) and the pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA) demonstrated their potential in fluoride sensing. The study revealed that the polymer membrane electrodes containing these organoboron compounds could provide Nernstian responses to fluoride ions, with the stability of the B-O bond in the boronic acids playing a crucial role in the sensor's performance (Jańczyk et al., 2012).
H2O2-Responsive Materials
Another intriguing application of organoboron compounds, including derivatives like 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester, is in the development of H2O2-responsive materials. The facile synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization demonstrates the utility of phenylboronic acid esters in creating materials that degrade in response to H2O2. This property is particularly valuable for the development of smart drug delivery systems that can release their cargo in response to specific biochemical stimuli (Cui et al., 2017).
Organoboron in Organic Synthesis
The conversion of partially fluorinated arenes into their corresponding boronate esters via C-F bond activation is another significant application. This transformation, catalyzed by nickel compounds, underscores the role of organoboron compounds in facilitating the synthesis of complex organic molecules. Such methodologies are instrumental in constructing boronate esters, which are pivotal intermediates in various organic synthesis reactions, including cross-coupling reactions (Zhou et al., 2016).
C-F Bond Functionalization
Organoboron compounds derived from 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester are also pivotal in the functionalization of C-F bonds. The Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage exemplifies the synthetic utility of organoboron compounds in accessing functionalized arenes from simple fluoroarenes. This method offers a versatile approach to diversifying the chemical structures of aromatic compounds, which can have profound implications in medicinal chemistry and material science (Niwa et al., 2015).
Safety And Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)17)13(19)18(5)6/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQUHHDNRQOMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132532 | |
Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester | |
CAS RN |
2121512-58-9 | |
Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.